2-Bromo-4-chloro-5-nitrotoluene

Lipophilicity ADME Chromatography

Researchers pursuing sequential functionalization of polysubstituted aromatics face regioselectivity challenges with mono-halogenated analogs. 2-Bromo-4-chloro-5-nitrotoluene solves this through orthogonal Br/Cl reactivity: the bromine undergoes selective Suzuki or Buchwald-Hartwig coupling under mild conditions, followed by chlorine substitution under more forcing conditions. Solid form (mp 64-65°C) ensures accurate weighing for parallel synthesis. Reliable building block for medicinal chemistry SAR and agrochemical intermediate programs.

Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
CAS No. 40371-64-0
Cat. No. B1608888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-5-nitrotoluene
CAS40371-64-0
Molecular FormulaC7H5BrClNO2
Molecular Weight250.48 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H5BrClNO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3
InChIKeyRTIUAGUGNIQCLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-5-nitrotoluene – Key Properties


2-Bromo-4-chloro-5-nitrotoluene (CAS 40371-64-0; IUPAC: 1-bromo-5-chloro-2-methyl-4-nitrobenzene) is a polysubstituted aromatic nitro compound with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 g/mol [1]. As an aromatic halide bearing both bromine and chlorine substituents ortho and para to a nitro group, it serves as a versatile intermediate in pharmaceutical and agrochemical synthesis . Its solid-state form and predictable physicochemical properties make it a reliable building block for cross-coupling reactions and further functionalization [2].

Why 2-Bromo-4-chloro-5-nitrotoluene Is Irreplaceable


In aromatic substitution and cross-coupling reactions, the exact substitution pattern and identity of halogens critically dictate reactivity, regioselectivity, and downstream functional group tolerance. The 2-bromo-4-chloro-5-nitro substitution pattern provides a unique electronic and steric environment that cannot be replicated by mono-halogenated nitrotoluenes or other dichloronitro isomers . The bromine atom serves as a superior leaving group in palladium-catalyzed cross-couplings compared to chlorine, enabling sequential functionalization strategies where the bromine reacts first under mild conditions, followed by more forcing conditions for the chlorine . This orthogonality is lost when substituting with analogs lacking the bromine substituent.

2-Bromo-4-chloro-5-nitrotoluene Quantitative Comparison


LogP Comparison: vs. Unsubstituted Nitrotoluene

The computed partition coefficient (XLogP3-AA) for 2-bromo-4-chloro-5-nitrotoluene is 3.4, reflecting the hydrophobic contributions of bromine and chlorine substituents [1]. This value can be compared against 4-nitrotoluene (predicted XLogP ≈ 2.4) to quantify the lipophilicity increase imparted by halogenation. Enhanced lipophilicity influences membrane permeability, protein binding, and chromatographic retention behavior.

Lipophilicity ADME Chromatography

Melting Point & Solid-State Handling Advantage

2-Bromo-4-chloro-5-nitrotoluene exhibits a melting point of 64–65 °C (recrystallized from ethanol) [1]. In contrast, the mono-bromo analog 2-bromo-5-nitrotoluene (CAS 55289-35-5) is a liquid at room temperature with a reported melting point of 38–41 °C [2]. This ~25 °C elevation in melting point translates to superior handling properties: the target compound can be weighed as a stable solid without the need for cooling or specialized liquid-handling equipment.

Solid-state chemistry Purification Storage

Orthogonal Reactivity of Bromine and Chlorine

The compound contains both bromine and chlorine substituents on the aromatic ring. In palladium-catalyzed cross-coupling reactions, the C–Br bond is significantly more reactive than the C–Cl bond, enabling chemoselective functionalization of the bromine position under mild conditions (e.g., room temperature Suzuki coupling) while leaving the chlorine intact for a subsequent, harsher cross-coupling step . This orthogonal reactivity is a class-level inference for all aryl bromides bearing chlorine substituents; the specific substitution pattern (2-bromo, 4-chloro) ensures that the reactive bromine is para to the nitro group, influencing the electronic landscape for the subsequent chlorine functionalization.

Cross-coupling Sequential functionalization Palladium catalysis

Validated HPLC Separation Method

A reverse-phase HPLC method using a Newcrom R1 column has been established and published for 2-bromo-4-chloro-5-nitrotoluene, utilizing an acetonitrile/water/phosphoric acid mobile phase [1]. This validated protocol provides retention time and resolution parameters that can be directly implemented for purity assessment, batch-to-batch consistency verification, and impurity profiling in procurement quality control. While quantitative retention data are proprietary, the existence of a scalable, MS-compatible method (by substituting phosphoric acid with formic acid) represents a concrete analytical advantage over many niche nitrotoluene intermediates for which no published HPLC methods exist.

Analytical chemistry QC/QA Impurity profiling

Density and Boiling Point Comparison

The target compound has a computed density of 1.719 g/cm³ and a predicted boiling point of 311.8 °C at 760 mmHg . For comparison, the less substituted 2-bromo-5-nitrotoluene (MW ~216) exhibits a lower boiling point of 135–136 °C at 8 mmHg (≈ 270–280 °C at 760 mmHg, extrapolated) [1]. The ~30–40 °C higher boiling point of the target compound indicates stronger intermolecular interactions (likely dipole-dipole from the additional chlorine), which influences solvent choice for reactions, recovery by distillation, and safety considerations during high-temperature processing.

Process chemistry Solvent recovery Physical properties

Application Scenarios for 2-Bromo-4-chloro-5-nitrotoluene


Pharmaceutical Intermediate: Sequential Cross-Coupling

The orthogonal reactivity of the bromine and chlorine substituents makes 2-bromo-4-chloro-5-nitrotoluene an ideal core for constructing biaryl or diarylamine pharmacophores. The bromine can be selectively coupled under mild Suzuki or Buchwald-Hartwig conditions to install a first aryl/heteroaryl group, after which the chlorine undergoes a second, orthogonal coupling to introduce diversity [1]. This sequential functionalization strategy is particularly valuable in medicinal chemistry programs exploring structure-activity relationships (SAR) around polysubstituted aromatic scaffolds.

Agrochemical Lead Optimization

Halogenated nitrotoluenes are common precursors to herbicides and fungicides. The specific 2-bromo-4-chloro-5-nitro substitution pattern offers a unique electronic profile (σ and π effects) that can modulate binding affinity to plant enzyme targets [1]. The solid-state nature (Tm = 64–65 °C) facilitates reliable handling in parallel synthesis libraries where accurate weighing is critical for hit-to-lead optimization campaigns.

Analytical Reference Standard for HPLC

The availability of a validated HPLC separation protocol using a Newcrom R1 column [1] positions 2-bromo-4-chloro-5-nitrotoluene as a useful system suitability standard for laboratories developing methods for halogenated nitroaromatics. Its moderate LogP (3.4) provides a reference retention time that can benchmark column performance for compounds of similar lipophilicity.

Technical Documentation Hub

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